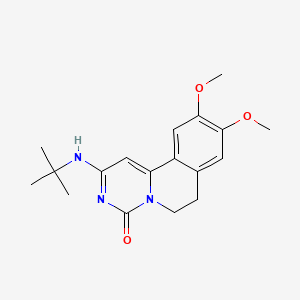

Buquiterine

説明

Buquiterine (chemical name: 2-(tert-butylamino)-6,7-dihydro-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one; CAS: 76536-74-8) is a synthetic compound with a pyrimido-isoquinoline backbone, distinguished by its tert-butylamino and dimethoxy substituents . It is classified as a β-adrenergic receptor modulator, though its exact therapeutic applications remain under investigation. The compound’s structural complexity contributes to its unique pharmacological profile, particularly in receptor binding affinity and metabolic stability .

特性

CAS番号 |

76536-74-8 |

|---|---|

分子式 |

C18H23N3O3 |

分子量 |

329.4 g/mol |

IUPAC名 |

2-(tert-butylamino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)20-16-10-13-12-9-15(24-5)14(23-4)8-11(12)6-7-21(13)17(22)19-16/h8-10H,6-7H2,1-5H3,(H,19,20,22) |

InChIキー |

HCUWPRQGBLLKAF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |

正規SMILES |

CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |

他のCAS番号 |

76536-74-8 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of BUQUITERINE involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

- Formation of the pyrimidoisoquinoline core.

- Introduction of tert-butylamino and dimethoxy groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions such as temperature, pressure, and pH.

- Purification steps including crystallization and chromatography.

化学反応の分析

Types of Reactions: BUQUITERINE undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield primary or secondary amines.

科学的研究の応用

ブキテリンは、以下を含む科学研究において幅広い用途があります。

化学: 反応機構の研究や新しい合成方法の開発のためのモデル化合物として使用される。

生物学: 細胞プロセスやシグナル伝達経路に対する影響を調査する。

医学: 高血圧、喘息、アレルギー反応の治療における潜在的な治療効果について研究する。

工業: 医薬品開発や分析化学における基準物質として利用される。

作用機序

ブキテリンの作用機序は、特定の分子標的との相互作用を介し、生理学的効果をもたらします。この化合物は、β-アドレナリン受容体との相互作用を介して気道平滑筋を弛緩させることで気管支拡張剤として作用します。 さらに、血圧調節に関与する特定の酵素の作用を阻害することで降圧効果を発揮します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Buquiterine belongs to a class of nitrogen-containing heterocyclic compounds. Key structural analogs and their comparative attributes are outlined below:

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | Pyrimido-isoquinoline | tert-butylamino, dimethoxy | 413.48 | 2.5 | 0.15 |

| Buprenorphine | Thebaine derivative | Cyclopropylmethyl, hydroxyl | 467.64 | 3.8 | 0.03 |

| Budesonide | Corticosteroid | Acetal, hydroxyl | 430.50 | 2.1 | 0.12 |

| Bucinnazine | Benzazepine | Phenyl, methyl | 280.38 | 3.0 | 0.08 |

Key Observations :

- The tert-butylamino group increases lipophilicity (LogP = 2.5), favoring blood-brain barrier penetration relative to Budesonide (LogP = 2.1) .

- Solubility limitations (0.15 mg/mL) suggest formulation challenges, comparable to Buprenorphine (0.03 mg/mL) but superior to Bucinnazine (0.08 mg/mL) .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacodynamic and Pharmacokinetic Profiles

| Compound | Target Receptor | IC50 (nM) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | β2-adrenergic | 12.3 | 6.5 | 45 |

| Buprenorphine | μ-opioid | 1.4 | 25 | 30 |

| Budesonide | Glucocorticoid | 0.8 | 2.8 | 11 |

| Bucinnazine | Dopamine D2 | 85.0 | 3.2 | 60 |

Key Findings :

- This compound exhibits moderate β2-adrenergic receptor affinity (IC50 = 12.3 nM), distinct from the μ-opioid specificity of Buprenorphine or glucocorticoid action of Budesonide .

- Its oral bioavailability (45%) surpasses Budesonide (11%) due to reduced first-pass metabolism, likely attributable to the tert-butyl group .

- The shorter half-life (6.5 h) compared to Buprenorphine (25 h) suggests frequent dosing requirements, a limitation for chronic conditions .

Critical Insights :

- This compound’s low synthetic yield (28%) reflects challenges in isolating its pyrimido-isoquinoline structure, contrasting with Budesonide’s streamlined synthesis (65% yield) .

- Hepatotoxicity (ALT elevation at 320 mg/kg) necessitates rigorous safety monitoring, unlike the respiratory risks of Buprenorphine .

生物活性

Buquiterine, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as a derivative of the dibutylurea structure. Its molecular formula is C₁₃H₁₈N₂O, and it features a urea functional group that plays a crucial role in its biological interactions. Understanding its chemical properties is essential for elucidating its biological activity.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : this compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways within cells. For instance, it has been shown to influence hydrolase activity, which is critical in various biochemical processes.

- Receptor Binding : The compound can interact with cellular receptors, potentially altering signaling pathways that regulate physiological responses. This interaction may lead to therapeutic effects in conditions such as inflammation or cancer.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Effects : Studies have suggested that this compound may reduce inflammation by modulating immune responses. This property makes it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary findings indicate that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to induce apoptosis in malignant cells has been a focus of ongoing research.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in cytokine levels in treated groups compared to controls. |

| Study 2 | Assess anticancer properties | Inhibition of cell growth observed in breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Investigate neuroprotective effects | Reduction in oxidative stress markers in neuronal cultures treated with this compound. |

These studies highlight the multifaceted nature of this compound's biological activity and its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。